molecular formula C16H30N2Sn B1301864 2-(Tributylstannyl)pyrazine CAS No. 205371-27-3

2-(Tributylstannyl)pyrazine

Cat. No.: B1301864
CAS No.: 205371-27-3
M. Wt: 369.1 g/mol
InChI Key: OVBXTKIWZAHFAC-UHFFFAOYSA-N
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Description

2-(Tributylstannyl)pyrazine is an organotin compound with the molecular formula C16H30N2Sn. It is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions . The compound is characterized by a pyrazine ring bonded to a tributylstannyl group, making it a valuable reagent in various chemical transformations.

Preparation Methods

2-(Tributylstannyl)pyrazine can be synthesized through several methods. One common synthetic route involves the reaction of pyrazine with tributyltin chloride in the presence of a base, such as sodium hydride or potassium tert-butoxide . The reaction typically proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

2-(Tributylstannyl)pyrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction with an aryl halide, the major product would be an arylpyrazine derivative .

Scientific Research Applications

2-(Tributylstannyl)pyrazine has several applications in scientific research:

    Chemistry: It is widely used in organic synthesis for the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, through cross-coupling reactions.

    Medicine: In medicinal chemistry, this compound is used to synthesize drug candidates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-(Tributylstannyl)pyrazine in chemical reactions typically involves the formation of a palladium complex. The palladium catalyst coordinates with the pyrazine ring and the tributylstannyl group, facilitating the transfer of the stannyl group to the organic halide or triflate. This results in the formation of a new carbon-carbon bond and the release of the stannyl group as a byproduct .

Comparison with Similar Compounds

2-(Tributylstannyl)pyrazine can be compared with other organotin compounds, such as:

    2-(Tributylstannyl)pyridine: Similar to this compound, this compound contains a pyridine ring instead of a pyrazine ring.

    2-(Tributylstannyl)pyrimidine: This compound contains a pyrimidine ring and is used in similar applications as this compound.

    2-(Tributylstannyl)imidazole: This compound features an imidazole ring and is used in cross-coupling reactions.

The uniqueness of this compound lies in its specific reactivity and selectivity in cross-coupling reactions, making it a valuable reagent for the synthesis of pyrazine-containing compounds .

Properties

IUPAC Name

tributyl(pyrazin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-6-4-3-5-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBXTKIWZAHFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371983
Record name 2-(Tributylstannyl)pyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205371-27-3
Record name 2-(Tributylstannyl)pyrazine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Tributylstannyl)pyrazine
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URL https://comptox.epa.gov/dashboard/DTXSID40371983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tributylstannyl)pyrazine
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Synthesis routes and methods

Procedure details

n-Butyllithium (30.0 ml, 1.6M in hexanes, 48.0 mmol) was added dropwise to a cooled (−40° C.) solution of diisopropylamine (7 ml, 50.1 mmol) in tetrahydrofuran (30 ml), so as to maintain the temperature below −30° C. Once addition was complete, the solution was allowed to warm to room temperature for 2 minutes, then re-cooled to −70° C. Tri-n-butyltin hydride (12 ml, 45.8 mmol) was added dropwise over 10 minutes, and once addition was complete, the reaction was stirred at −60° C. for 2 hours. A solution of 2-chloropyrazine (5.0 g, 43.7 mmol) in tetrahydrofuran (5 ml) was added, and the reaction allowed to warm to room temperature. Aqueous ammonium chloride solution was added to quench the reaction, followed by dilution with ethyl acetate. The resulting suspension was filtered through Celite®, and the filtrate separated. The organic phase was washed with brine, dried (MgSO4), and evaporated under reduced pressure. The residual oil was purified by column chromatography on silica gel using an elution gradient of pentane:ethyl acetate (100:0 to 90:10) to afford the title compound, (800 mg, 5%) as a yellow oil.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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